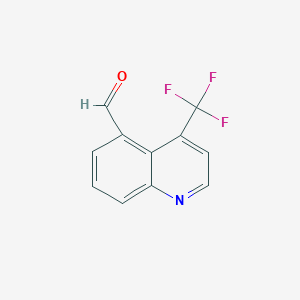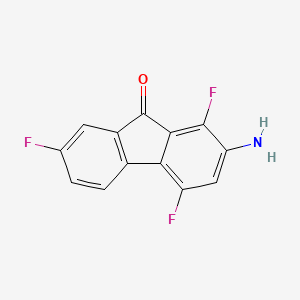
Fluoren-9-one, 2-amino-1,4,7-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoren-9-one, 2-amino-1,4,7-trifluoro- is a chemical compound with the molecular formula C13H6F3NO. It is a derivative of fluorenone, characterized by the presence of amino and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-amino-1,4,7-trifluoro- typically involves the introduction of amino and trifluoromethyl groups to the fluorenone core. One common method involves the reaction of fluorenone with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Fluoren-9-one, 2-amino-1,4,7-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Fluoren-9-one, 2-amino-1,4,7-trifluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted fluorenone compounds .
Aplicaciones Científicas De Investigación
Fluoren-9-one, 2-amino-1,4,7-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorenone derivatives with biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Fluoren-9-one, 2-amino-1,4,7-trifluoro- involves its interaction with molecular targets and pathways. The amino and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Fluoren-9-one: The parent compound without the amino and trifluoromethyl groups.
2-Amino-9-fluorenone: A derivative with an amino group but without trifluoromethyl groups.
1,4,7-Trifluorofluorenone: A derivative with trifluoromethyl groups but without the amino group.
Uniqueness
Fluoren-9-one, 2-amino-1,4,7-trifluoro- is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
17698-84-9 |
|---|---|
Fórmula molecular |
C13H6F3NO |
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-amino-1,4,7-trifluorofluoren-9-one |
InChI |
InChI=1S/C13H6F3NO/c14-5-1-2-6-7(3-5)13(18)11-10(6)8(15)4-9(17)12(11)16/h1-4H,17H2 |
Clave InChI |
LNDJWVDZIRHOLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)C3=C(C(=CC(=C23)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


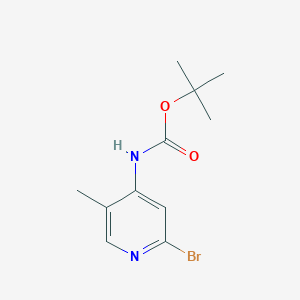
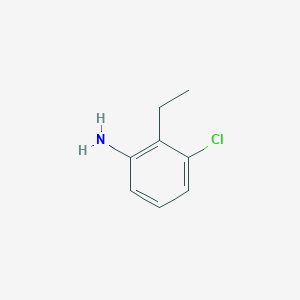
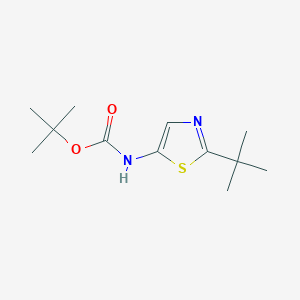
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
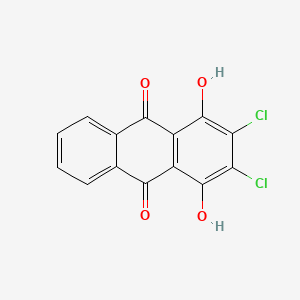
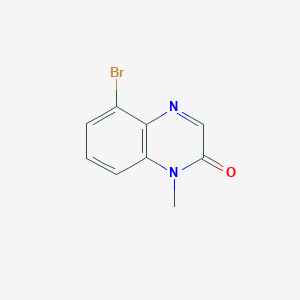

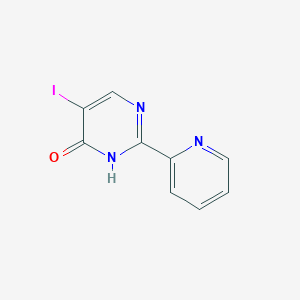

![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
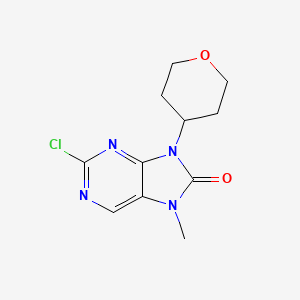
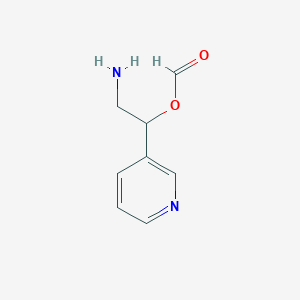
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
